molecular formula C11H22Cl2N4 B6607385 N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride CAS No. 2839156-78-2

N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride

Cat. No.: B6607385
CAS No.: 2839156-78-2
M. Wt: 281.22 g/mol
InChI Key: XMFZSIJLNFEXTD-UHFFFAOYSA-N
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Description

N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their structural diversity and biological significance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of ethanol as a solvent and may require heating to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with . The pyrazole ring plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride stands out due to its unique combination of the pyrazole ring with a cyclohexane-diamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(1-ethylpyrazol-4-yl)cyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4.2ClH/c1-2-15-8-11(7-13-15)14-10-5-3-9(12)4-6-10;;/h7-10,14H,2-6,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFZSIJLNFEXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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